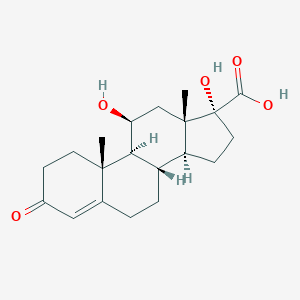

Cortienic acid

Vue d'ensemble

Description

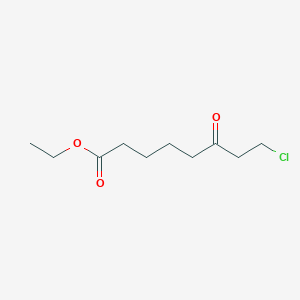

Synthesis Analysis

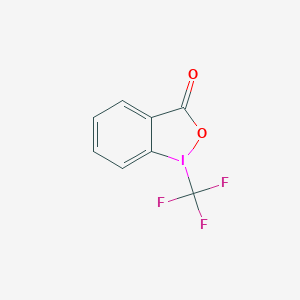

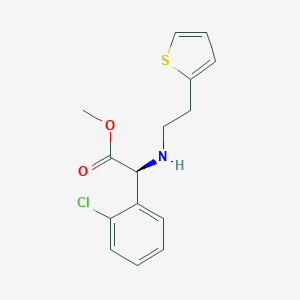

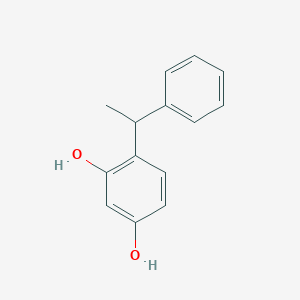

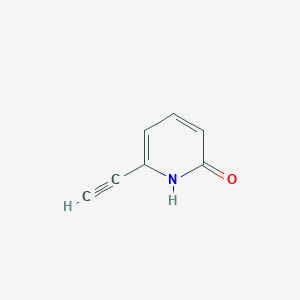

Cortienic acid derivatives have been the subject of various synthetic studies due to their potential biological activities. One such derivative, the L-phenylalanine methyl ester of dexamethasone-derived cortienic acid, was synthesized and its crystal structure was determined using X-ray diffraction. The synthesis process aimed to explore the local anti-inflammatory activity of the compound . Another study focused on the selective alkylation of cortienic acid derivatives, demonstrating an efficient method for alkylating at the 17α-position using a solid-liquid biphasic system. This process required the protection of the α-enone function when higher alkyl halide homologs were used .

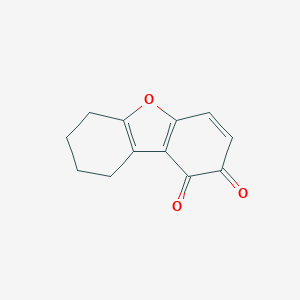

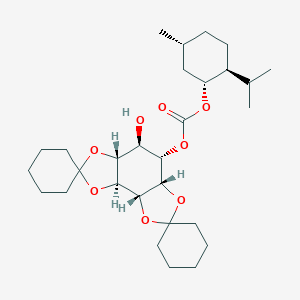

Molecular Structure Analysis

The molecular structure of cortienic acid derivatives reveals a complex steroid nucleus with various conformations. In the L-phenylalanine methyl ester derivative, the steroid nucleus's ring A and the phenyl ring in the 17β-side chain are almost planar, while rings B and C exhibit a slightly distorted chair conformation, and ring D has an envelope conformation . The cortienic acid lactide adopts an arched conformation towards the β side, with the spiro lactide ring in a half-chair conformation. This structure allows for the formation of hydrogen bonds that link the molecules into chains .

Chemical Reactions Analysis

The chemical reactivity of cortienic acid derivatives is highlighted by their ability to form intermolecular and intramolecular hydrogen bonds. In the crystal packing of the L-phenylalanine methyl ester derivative, a network of intermolecular hydrogen bonds is observed, involving various atoms as hydrogen bond acceptors. Additionally, numerous intramolecular hydrogen bonds of the N-H…O, C-H…O, and C-H…F type are present . The cortienic acid lactide also demonstrates the ability to form hydrogen bonds between the hydroxyl group of ring C and the carbonyl group of ring A .

Physical and Chemical Properties Analysis

The physical and chemical properties of cortienic acid derivatives are closely related to their molecular structure. The orthorhombic crystal system of the L-phenylalanine methyl ester derivative, with specific cell constants and space group, indicates the solid-state properties of the compound . The alignment of the ester carbonyl groups in the cortienic acid lactide and the presence of hydrogen bonds suggest a certain degree of rigidity and polarity within the molecule, which could influence its solubility and interaction with biological receptors .

Applications De Recherche Scientifique

Ophthalmology

Cortienic acid, specifically its derivative etiprednol dicloacetate, has been used in the development of soft corticosteroids for ocular therapeutics .

Application

These soft corticosteroids are designed to reduce anterior segment inflammation in the eye . They are particularly useful in managing conditions such as ocular hypertension and open-angle glaucoma .

Methods of Application

The corticosteroids are applied topically to the eye. The specific corticosteroid, etiprednol dicloacetate, is designed using retrometabolic principles starting with the inactive metabolite of prednisolone, ∆1-cortienic acid .

Pharmacology

Cortienic acid is also used in the field of pharmacology, specifically in the design of new corticosteroids .

Application

The application in this field involves the design of potent corticosteroids based on a combination of etiprednol dicloacetate and loteprednol etabonate .

Methods of Application

The new corticosteroids are synthesized from correspondingly substituted ∆1-cortienic acids .

Results or Outcomes

The resulting corticosteroids are highly potent, but their ‘soft’ nature due to the 17α-dichloroacetyl substituent ensures that they are much safer than currently used corticosteroids .

Drug Design

Cortienic acid has been used in the field of drug design, specifically in the design of soft glucocorticoids .

Application

The application in this field involves the design of potent glucocorticoids based on a combination of etiprednol dicloacetate and loteprednol etabonate .

Methods of Application

The new glucocorticoids are synthesized from correspondingly substituted ∆1-cortienic acids .

Results or Outcomes

The resulting glucocorticoids are highly potent, but their ‘soft’ nature due to the 17α-dichloroacetyl substituent ensures that they are much safer than currently used corticosteroids .

Transdermal Permeation

Cortienic acid is also used in the study of transdermal permeation of drugs .

Application

The application in this field involves the study of how cortienic acid derivatives permeate through the skin .

Methods of Application

The corticosteroids are applied topically to the skin, and their permeation is studied .

Results or Outcomes

The permeability of cortienic acid derivatives through hairless mouse skin was found to be comparable to what has been found for related “hard” steroids, without significant metabolism taking place in the skin .

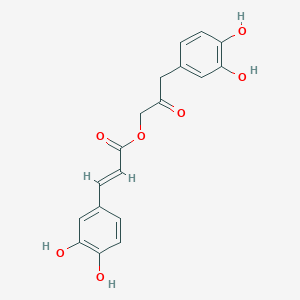

Anti-Inflammatory Agents

Cortienic acid, specifically its derivative loteprednol etabonate, has been used in the development of anti-inflammatory agents .

Application

These agents are designed to release their anti-inflammatory effects mainly through the modulation of the cytosolic glucocorticoid receptor (GR) at the genomic level . They are particularly useful in managing conditions such as ocular hypertension and open-angle glaucoma .

Methods of Application

The anti-inflammatory agents are applied topically. The specific agent, loteprednol etabonate, is designed using retrometabolic principles starting with the inactive metabolite of prednisolone, ∆1-cortienic acid .

Drug Metabolism Studies

Cortienic acid is also used in the study of drug metabolism .

Application

The application in this field involves the study of how cortienic acid derivatives are metabolized in the body .

Methods of Application

The corticosteroids are administered intravenously, and their metabolism is studied .

Results or Outcomes

The in vitro and in vivo metabolism of loteprednol etabonate, a cortienic acid derivative, yielded mainly the inactive metabolite, which is more hydrophilic and thus readily eliminated from the body .

Propriétés

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O5/c1-18-7-5-12(21)9-11(18)3-4-13-14-6-8-20(25,17(23)24)19(14,2)10-15(22)16(13)18/h9,13-16,22,25H,3-8,10H2,1-2H3,(H,23,24)/t13-,14-,15-,16+,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNZSRYSTBKQWGZ-XLXYOEISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cortienic acid | |

CAS RN |

3597-45-3 | |

| Record name | Cortienic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003597453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CORTIENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81738132XU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one](/img/structure/B122224.png)

![1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one](/img/structure/B122255.png)